1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction might involve the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-carboxamide
- 1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-thiol
- 1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-phosphate
Uniqueness
1-Propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity compared to similar compounds .
Properties
IUPAC Name |
1-propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O2S/c1-6(2)14-3-7(12-5-14)17(15,16)13-4-8(9,10)11/h3,5-6,13H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIVRUUUIPMNNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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